![molecular formula C7H6BrN3 B2675628 3-Bromo-2-methylpyrazolo[1,5-b]pyridazine CAS No. 53902-89-9](/img/structure/B2675628.png)
3-Bromo-2-methylpyrazolo[1,5-b]pyridazine
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Overview
Description
3-Bromo-2-methylpyrazolo[1,5-b]pyridazine is a chemical compound with the CAS Number: 53902-89-9 . It has a molecular weight of 212.05 . The IUPAC name for this compound is 3-bromo-2-methylpyrazolo[1,5-b]pyridazine .
Molecular Structure Analysis
The InChI code for 3-Bromo-2-methylpyrazolo[1,5-b]pyridazine is 1S/C7H6BrN3/c1-5-7(8)6-3-2-4-9-11(6)10-5/h2-4H,1H3 . This code provides a specific representation of the molecular structure of the compound.Physical And Chemical Properties Analysis
3-Bromo-2-methylpyrazolo[1,5-b]pyridazine is a solid . . The storage temperature varies, with some sources suggesting room temperature and others suggesting 28 C .Scientific Research Applications
Enaminones as Precursors for Heterocyclic Compounds
Enaminones have been utilized as key intermediates in the synthesis of N-arylpyrazole-containing compounds, which upon further reactions yield a variety of substituted pyridine derivatives. These compounds demonstrate cytotoxic effects against human breast and liver carcinoma cell lines, showcasing their potential as antitumor agents (S. Riyadh, 2011).
Antimicrobial Activity
Pyridazine derivatives, synthesized through reactions with 3-aminopyrazolo[3,4-d]pyridazine, have been evaluated for their antimicrobial activity against several microorganisms, indicating their potential use in developing new antimicrobial agents (A. Deeb, F. El-Mariah, M. Hosny, 2004).
Synthesis of Pyrazolo[4,3-e][1,2,4]triazolo[1,5-c]pyrimidine Derivatives
Research into the synthesis of new pyrazole, fused pyrazolo[3,4-d]-pyrimidine, and pyrazolo[4,3-e][1,2,4]-triazolo[1,5-c]pyrimidine derivatives reveals their potential for significant antimicrobial activity, highlighting the versatility of pyrazolo[1,5-b]pyridazine in generating biologically active compounds (Nada M. Abunada et al., 2008).
Antiviral Applications
Compounds derived from pyrazolo[3,4-d]pyrimidine analogues, especially those related to sangivamycin and toyocamycin, have shown activity against human cytomegalovirus and herpes simplex virus type 1, suggesting potential antiviral applications (N. Saxena et al., 1990).
Novel Guanine Analogues
The synthesis of 6-aminopyrazolo[4,3-c]pyridin-4(5H)-one, a novel guanine analogue, demonstrates the potential of pyrazolo[1,5-b]pyridazine derivatives in the exploration of nucleoside analogues and their biological activities, although this specific analogue did not exhibit the anticipated antiviral activity (K. W. Ehler et al., 1977).
Anticonvulsant Properties
Research into benzylpyridazine derivatives, synthesized from pyrazolo[3,4-d]pyridazine, has identified compounds with significant anticonvulsant properties, suggesting the potential of these derivatives in the development of new treatments for seizures (S. Moreau et al., 1994).
Safety And Hazards
properties
IUPAC Name |
3-bromo-2-methylpyrazolo[1,5-b]pyridazine |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H6BrN3/c1-5-7(8)6-3-2-4-9-11(6)10-5/h2-4H,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UNXAKLMSJLQAID-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NN2C(=C1Br)C=CC=N2 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H6BrN3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
212.05 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
3-Bromo-2-methylpyrazolo[1,5-b]pyridazine |
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